molecular formula C23H19ClFN3O3 B6543560 N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide CAS No. 1021220-25-6

N-[4-({2-[(2-chlorophenyl)formamido]ethyl}carbamoyl)phenyl]-4-fluorobenzamide

Cat. No. B6543560
CAS RN: 1021220-25-6
M. Wt: 439.9 g/mol
InChI Key: GJPKPSUAGKJMGU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including amides and a fluorobenzene ring. The presence of these functional groups suggests that it could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a fluorobenzene ring, which is a six-membered ring with alternating single and double bonds and a fluorine atom attached. It also contains amide groups, which consist of a carbonyl group (a carbon atom double-bonded to an oxygen atom) and a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide groups could be hydrolyzed to form a carboxylic acid and an amine. The fluorobenzene ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine could make it more electronegative and could influence its reactivity. The amide groups could form hydrogen bonds, which could influence its solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Without more specific information, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied in the context of synthetic chemistry .

properties

IUPAC Name

2-chloro-N-[2-[[4-[(4-fluorobenzoyl)amino]benzoyl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O3/c24-20-4-2-1-3-19(20)23(31)27-14-13-26-21(29)15-7-11-18(12-8-15)28-22(30)16-5-9-17(25)10-6-16/h1-12H,13-14H2,(H,26,29)(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPKPSUAGKJMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(4-(4-fluorobenzamido)benzamido)ethyl)benzamide

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